Sculezonone A

Description

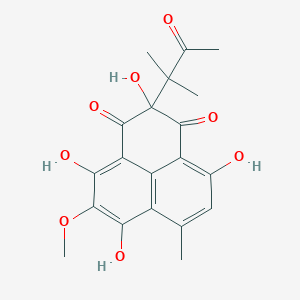

Sculezonone A is a phenalenone-derived natural product first isolated from Okinawan marine sponge- and bivalve-associated microorganisms . Its chemical structure, 2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxo-2-butanyl)-1H-phenalene-1,3(2H)-dione , features a polycyclic aromatic core with hydroxyl, methoxy, and methyl substituents. This compound was identified as a selective inhibitor of eukaryotic DNA polymerases (pols), with IC₅₀ values of 20 μM (pol-α), 25 μM (pol-β), and 17 μM (pol-γ), demonstrating moderate potency against pol-ε . Its mechanism involves binding to the enzyme active site, disrupting DNA replication in cancer cells without affecting normal human fibroblasts or endothelial cells, likely due to slower replication rates in non-malignant cells .

Properties

Molecular Formula |

C20H20O8 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2,4,6,9-tetrahydroxy-5-methoxy-7-methyl-2-(2-methyl-3-oxobutan-2-yl)phenalene-1,3-dione |

InChI |

InChI=1S/C20H20O8/c1-7-6-9(22)11-12-10(7)14(23)16(28-5)15(24)13(12)18(26)20(27,17(11)25)19(3,4)8(2)21/h6,22-24,27H,1-5H3 |

InChI Key |

ONTLROIXJXOWRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=C(C(=C3C(=O)C(C2=O)(C(C)(C)C(=O)C)O)O)OC)O)O |

Synonyms |

sculezonone A sculezonone-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sculezonone A belongs to a class of marine-derived DNA polymerase inhibitors with structural and functional diversity. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Contrasts

This compound vs. Sculezonone B Structural Difference: Sculezonone B is the 12-hydroxylated derivative of this compound . Potency: Sculezonone B exhibits stronger inhibition of pol-α (IC₅₀ = 12 μM vs. 20 μM) but lacks activity against pol-β . Mechanistic Divergence: The hydroxyl group in Sculezonone B may enhance binding affinity to pol-α/γ while sterically hindering interaction with pol-β.

This compound vs. Selectivity: Both compounds spare normal cells, but pinophilins show broader anticancer applicability due to multi-family inhibition .

This compound vs. Epolactaene Dual Targeting: Epolactaene uniquely inhibits topoisomerase II, a critical target in cancer therapy, alongside pol-α/β . Therapeutic Potential: Epolactaene’s neuritogenic effects make it valuable for neurodegenerative research, whereas this compound is purely a replication inhibitor .

This compound vs. Halenaquinol Sulfate Specificity: Halenaquinol sulfate selectively targets the α-family of polymerases, unlike this compound’s multi-pol activity . Structural Class: Halenaquinol is a sulfated ap-hydroquinone, distinct from this compound’s phenalenone scaffold .

Research Findings and Clinical Implications

- This compound: Its β-pol inhibition is rare among marine inhibitors, suggesting utility in cancers reliant on pol-β for repair (e.g., cisplatin-resistant tumors) .

- Sculezonone B: Higher α/γ potency may favor hematologic malignancies with elevated pol-γ activity .

- Pinophilins: Broad inhibition profile supports use in heterogeneous tumors .

- Epolactaene : Dual DNA polymerase/topoisomerase inhibition offers combinatorial therapeutic strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.